(4-Amino-3-fluorophenyl)(piperazin-1-yl)methanone
Overview
Description
(4-Amino-3-fluorophenyl)(piperazin-1-yl)methanone is a chemical compound that features a fluorinated aromatic ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-fluorophenyl)(piperazin-1-yl)methanone typically involves the reaction of 4-amino-3-fluorobenzoyl chloride with piperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3-fluorophenyl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or iodine (I₂).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
(4-Amino-3-fluorophenyl)(piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of (4-Amino-3-fluorophenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Aminophenyl)(piperazin-1-yl)methanone
- (4-(2-Fluorophenyl)piperazin-1-yl)methanone
Uniqueness
(4-Amino-3-fluorophenyl)(piperazin-1-yl)methanone is unique due to the presence of both an amino group and a fluorine atom on the aromatic ring. This combination can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
(4-amino-3-fluorophenyl)-piperazin-1-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O/c12-9-7-8(1-2-10(9)13)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABESZRJHVZNGTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=C(C=C2)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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